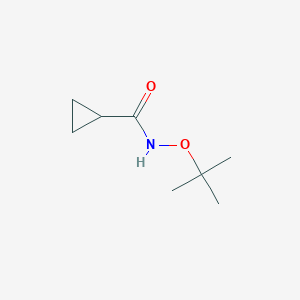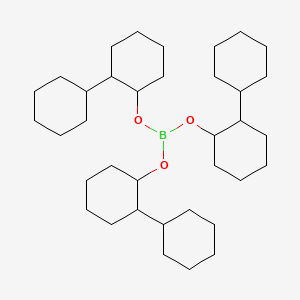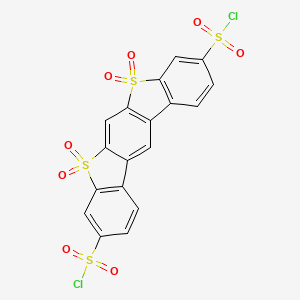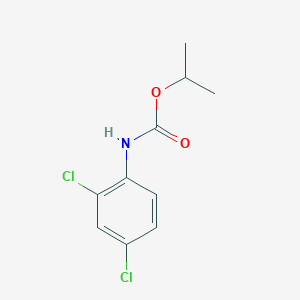
4-Methyl-1,2-cyclohexanedimethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1,2-cyclohexanedimethanol is an organic compound with the molecular formula C9H18O2. It is a diol, meaning it has two hydroxyl (OH) groups attached to a cyclohexane ring. This compound is known for its applications in the production of various polymers and resins, making it a valuable chemical in industrial processes.
Synthetic Routes and Reaction Conditions:
Hydrogenation of Dimethyl Terephthalate (DMT): One common method involves the catalytic hydrogenation of dimethyl terephthalate to produce dimethyl 1,4-cyclohexanedicarboxylate, which is then further hydrogenated to yield this compound.
Hydrogenation of Bis(2-hydroxyethylene terephthalate) (BHET): Another method involves the hydrogenation of BHET obtained from waste poly(ethylene terephthalate) (PET).
Industrial Production Methods: The industrial production of this compound often involves the hydrogenation of dimethyl terephthalate using a copper chromite catalyst. This method is favored due to its efficiency and the high purity of the resulting product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form cyclohexane derivatives.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane compounds.
科学研究应用
4-Methyl-1,2-cyclohexanedimethanol has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the synthesis of compounds with antimicrobial properties.
作用机制
The mechanism by which 4-Methyl-1,2-cyclohexanedimethanol exerts its effects is primarily through its ability to form stable chemical bonds with other molecules. The hydroxyl groups on the compound allow it to participate in various chemical reactions, leading to the formation of polymers and other complex structures. These interactions are crucial in its applications in polymer chemistry and materials science .
相似化合物的比较
1,3-Cyclohexanedimethanol: Similar in structure but with hydroxyl groups on different carbon atoms.
4-Methylcyclohexanemethanol: A related compound with a single hydroxyl group and a methyl group on the cyclohexane ring.
Uniqueness: 4-Methyl-1,2-cyclohexanedimethanol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain polymers and resins, where the precise positioning of functional groups is crucial for the desired material properties .
属性
CAS 编号 |
19491-64-6 |
|---|---|
分子式 |
C9H18O2 |
分子量 |
158.24 g/mol |
IUPAC 名称 |
[2-(hydroxymethyl)-4-methylcyclohexyl]methanol |
InChI |
InChI=1S/C9H18O2/c1-7-2-3-8(5-10)9(4-7)6-11/h7-11H,2-6H2,1H3 |
InChI 键 |
VLTRIBKOTVZSAS-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzenamine, 2-methoxy-N-[(4-methoxyphenyl)methylene]-](/img/structure/B11961996.png)



![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11962019.png)
![3-[5-(3-nitrophenyl)-2-furyl]-N-phenylpropanamide](/img/structure/B11962024.png)

![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962030.png)
![2-[2-(Diethylamino)ethyl]-3-methyl-2-phenylpentanenitrile](/img/structure/B11962036.png)


![3-(benzenesulfonyl)-1-[(oxolan-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B11962042.png)
![diallyl 4-(3-{4-[(dimethylamino)sulfonyl]phenyl}-1-phenyl-1H-pyrazol-4-yl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11962046.png)
